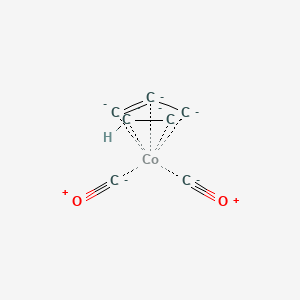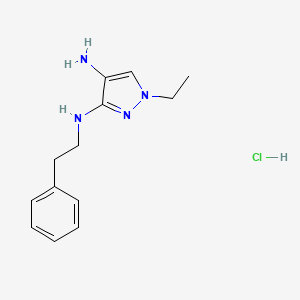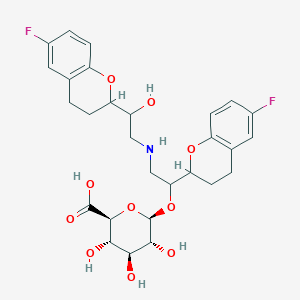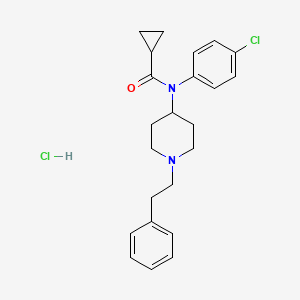
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenethyl group and the 4-chlorophenyl group are introduced through substitution reactions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with cyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the cyclopropanecarboxamide moiety.
Substitution: Substitution reactions can take place at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential analgesic, anesthetic, or other therapeutic effects.
Industry: Utilized in the development of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Loperamide: An anti-diarrheal medication with a related chemical structure.
Meperidine: Another opioid analgesic with a piperidine ring.
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclopropanecarboxamide moiety, in particular, may influence its binding affinity and activity at molecular targets.
Propiedades
Número CAS |
2748591-61-7 |
|---|---|
Fórmula molecular |
C23H28Cl2N2O |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H27ClN2O.ClH/c24-20-8-10-21(11-9-20)26(23(27)19-6-7-19)22-13-16-25(17-14-22)15-12-18-4-2-1-3-5-18;/h1-5,8-11,19,22H,6-7,12-17H2;1H |
Clave InChI |
IPASDVJEGZDOEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


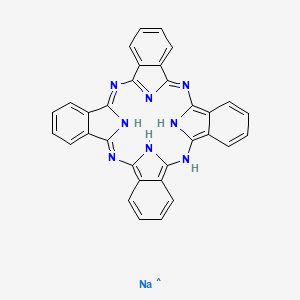
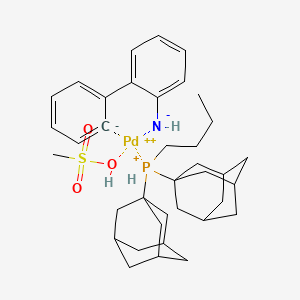
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
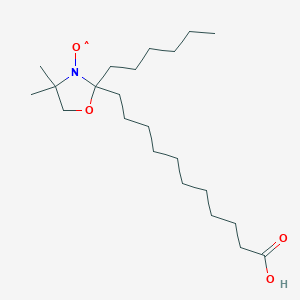

![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
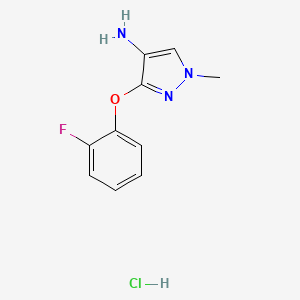
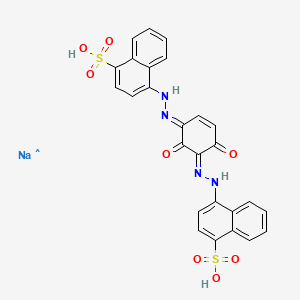
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
